3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine is a chemical compound with the molecular formula C10H14BrFN2O and a molecular weight of 277.13 g/mol. It is classified as an organic compound, specifically a pyridine derivative, which is often utilized in pharmaceutical research due to its potential biological activities. The compound's IUPAC name is 3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine, and it is recognized under the CAS number 1821429-78-0.
The synthesis of 3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine involves several key steps. The general procedure typically includes:
The molecular structure of 3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine can be represented by its canonical SMILES notation, which is CN(C)CCCOC1=NC(=C(C=C1)Br)F. This notation indicates that the compound features a dimethylamino group attached to a propan-1-amine chain, which is further connected to a pyridine ring substituted with bromine and fluorine atoms.
The chemical reactivity of 3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine can be explored through various reactions typical for pyridine derivatives:
The mechanism of action for 3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine largely depends on its interactions at the molecular level with biological targets:
The compound has been characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.
3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine has several scientific applications:
This comprehensive analysis highlights the significance of 3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine in various scientific fields, particularly in medicinal chemistry and biochemistry.
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: